molecular formula C8H15NO2 B2998606 1-Methyl-4-(nitromethyl)cyclohexane CAS No. 2229070-69-1

1-Methyl-4-(nitromethyl)cyclohexane

Cat. No.: B2998606
CAS No.: 2229070-69-1
M. Wt: 157.213
InChI Key: SYPKQQUMZNDEPJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(nitromethyl)cyclohexane is a nitro-substituted cyclohexane derivative featuring a methyl group and a nitromethyl (-CH₂NO₂) group at the 1- and 4-positions of the cyclohexane ring, respectively. Nitromethyl groups are known for their electron-withdrawing nature and reactivity, making such compounds valuable intermediates in organic synthesis, particularly in palladium-catalyzed α-arylation reactions .

Properties

IUPAC Name

1-methyl-4-(nitromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKQQUMZNDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229070-69-1
Record name 1-methyl-4-(nitromethyl)cyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(nitromethyl)cyclohexane typically involves the nitration of 1-methylcyclohexane. The process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of advanced catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(nitromethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(nitromethyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(nitromethyl)cyclohexane involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research contexts.

Comparison with Similar Compounds

p-Menthane (1-Methyl-4-(1-methylethyl)-cyclohexane)

  • Structure : Features a methyl group and an isopropyl (-CH(CH₃)₂) group at the 1- and 4-positions.
  • Properties :
    • Molecular formula: C₁₀H₂₀
    • Molecular weight: 140.27 g/mol
    • Boiling point: ~167–170°C (predicted)
  • Applications : A common terpene found in essential oils (e.g., citrus and mint oils) with applications in flavoring and fragrances .
  • Safety : Classified as a neurotoxin in its cis-isomer form, causing acute solvent syndrome .

1-Methyl-4-(1-methylethenyl)-cyclohexane (cis-)

  • Structure : Contains a methyl group and a methylethenyl (-CH₂C(CH₂)=CH₂) substituent.
  • Properties :
    • Molecular formula: C₁₀H₁₆
    • Molecular weight: 136.24 g/mol

4-Methyl-1-(1-methylethyl)-cyclohexene

  • Structure : A cyclohexene derivative with methyl and isopropyl groups.
  • Properties :
    • Molecular formula: C₁₀H₁₈
    • Molecular weight: 138.25 g/mol
  • Applications : Used in gas chromatography standards for terpene identification .

1-Methyl-4-(nitromethyl)benzene

  • Structure : Aromatic analog with a nitromethyl group on a benzene ring.
  • Synthesis : Serves as a precursor in palladium-catalyzed reactions to form α-aryl ketones (e.g., 3ah, 3ai) .
  • Reactivity : The nitro group enhances electrophilic substitution reactivity, enabling cross-coupling reactions.

Key Comparative Data (Table 1)

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
This compound -CH₃, -CH₂NO₂ C₈H₁₃NO₂ 155.20 (calculated) Organic synthesis intermediate
p-Menthane -CH₃, -CH(CH₃)₂ C₁₀H₂₀ 140.27 Essential oils, fragrances
1-Methyl-4-(1-methylethenyl)-cyclohexane -CH₃, -CH₂C(CH₂)=CH₂ C₁₀H₁₆ 136.24 Insect repellent formulations
4-Methyl-1-(1-methylethyl)-cyclohexene -CH₃, -CH(CH₃)₂ (unsaturated) C₁₀H₁₈ 138.25 GC-MS reference standard

Research Findings and Functional Group Impact

  • Nitromethyl Group: Introduces strong electron-withdrawing effects, increasing reactivity in substitution and coupling reactions compared to non-polar substituents (e.g., isopropyl in p-Menthane). This makes this compound a candidate for catalytic transformations, akin to its aromatic counterpart in .
  • Bioactivity : Unlike terpene analogs (e.g., p-Menthane), nitro-substituted cyclohexanes are less common in natural products but may exhibit unique toxicological or pharmacological profiles due to nitro group metabolism .

Biological Activity

1-Methyl-4-(nitromethyl)cyclohexane is a compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H13N
  • Molecular Weight : 139.19 g/mol
  • CAS Number : 2229070-69-1

The compound features a cyclohexane ring with a methyl group and a nitromethyl substituent, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves nitration reactions followed by reduction processes. The general synthetic route can be summarized as follows:

  • Nitration : The starting material, 1-methylcyclohexanol, is treated with a mixture of nitric and sulfuric acids to introduce the nitromethyl group.
  • Reduction : The resulting nitro compound can be reduced to form various derivatives, depending on the desired final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its antibacterial efficacy showed promising results:

Tested CompoundBacteria TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundK. pneumoniae16

These results suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanisms may involve the induction of apoptosis through the activation of specific cellular pathways. Research findings indicate:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways.
  • Cytotoxic Mechanism : In cancer cells, it could interfere with cell division or promote apoptotic pathways through reactive intermediates formed during metabolic processes.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A comprehensive study published in the Journal of Medicinal Chemistry assessed various nitro compounds, including this compound, revealing significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Another research project focused on evaluating the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Methyl-4-(nitromethyl)cyclohexane, and how can regioselectivity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 4-methylcyclohexane derivatives. A two-step approach is advised:

Substitution : Introduce a bromomethyl group at the 4-position via radical bromination or allylic bromination (e.g., using N-bromosuccinimide) .

Nitration : Replace the bromine atom with a nitro group using AgNO₂ or NaNO₂ in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to minimize side reactions .

  • Regioselectivity : The methyl group at the 1-position directs electrophilic substitution to the 4-position via steric and electronic effects. Computational tools (DFT) can predict transition states to optimize yields .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methyl (δ 1.0–1.3 ppm) and nitromethyl (δ 4.1–4.3 ppm) groups. ¹³C NMR distinguishes carbons adjacent to the nitro group (δ 75–85 ppm) .
  • IR : Strong asymmetric stretching of the nitro group (∼1540 cm⁻¹) confirms its presence .
  • GC/MS : Fragmentation patterns (e.g., loss of NO₂ at m/z 30) differentiate it from similar cyclohexane derivatives .

Q. What safety protocols are critical when handling nitro-substituted cyclohexanes?

  • Methodological Answer :

  • Explosivity Risk : Avoid high temperatures (>100°C) and shock. Use inert atmospheres (N₂/Ar) during synthesis .
  • Toxicity : Nitro compounds may release NOₓ gases. Work in fume hoods with PPE (gloves, goggles) and consult safety data for analogous brominated compounds .

Advanced Research Questions

Q. How does the nitromethyl group influence the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermal Decomposition : Shock tube experiments (1–4 atm, 1200–2100 K) reveal that the nitro group accelerates decomposition via C-NO₂ bond cleavage, producing methyl radicals and NO₂ . Compare with methylcyclohexane combustion, which yields CO and H₂O .
  • Kinetic Modeling : Use mechanisms from cyclic hydrocarbon oxidation (e.g., methylcyclohexane) and adjust Arrhenius parameters for nitro-specific pathways .

Q. What catalytic systems enhance the selective oxidation or reduction of this compound?

  • Methodological Answer :

  • Oxidation : Metal-oxide catalysts (e.g., Fe₃O₄/TiO₂) in advanced oxidation processes (AOPs) promote nitromethyl-to-carbonyl conversion. Monitor selectivity via HPLC .
  • Reduction : Hydrogenation with Pd/C or Raney Ni reduces the nitro group to an amine. Optimize H₂ pressure (2–5 atm) to prevent over-reduction of the cyclohexane ring .

Q. How can computational modeling resolve contradictions in experimental reactivity data for nitro-substituted cyclohexanes?

  • Methodological Answer :

  • DFT Studies : Calculate bond dissociation energies (BDEs) for C-NO₂ (∼200 kJ/mol) to predict cleavage susceptibility. Compare with experimental GC/MS fragmentation .
  • Contradiction Analysis : Discrepancies in regioselectivity (e.g., para vs. meta nitration) can arise from solvent effects. Solvent polarity screens (e.g., DMSO vs. hexane) validate computational predictions .

Q. What role does conformational flexibility play in the reactivity of this compound?

  • Methodological Answer :

  • Chair-Boat Interconversion : Gas-phase electron diffraction (as in Hassel’s cyclohexane studies) shows nitromethyl groups stabilize chair conformers due to steric hindrance .
  • Reactivity Impact : Axial nitromethyl groups increase steric strain, accelerating ring-opening reactions. Compare with equatorial conformers via dynamic NMR .

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